molecular formula C10H12Cl2N4 B2615215 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride CAS No. 1461707-41-4

2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride

Cat. No.: B2615215
CAS No.: 1461707-41-4
M. Wt: 259.13
InChI Key: JBTDPMOZTBKXHM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride typically involves the reaction of 2-(aminomethyl)-1H-1,3-benzodiazole with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure and the presence of the acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-[2-(aminomethyl)benzimidazol-1-yl]acetonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4.2ClH/c11-5-6-14-9-4-2-1-3-8(9)13-10(14)7-12;;/h1-4H,6-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTDPMOZTBKXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC#N)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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